molecular formula C11H13ClN2O2 B1422613 {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1018605-16-7

{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No.: B1422613
CAS No.: 1018605-16-7
M. Wt: 240.68 g/mol
InChI Key: CBYRMYLPRIFYMT-UHFFFAOYSA-N
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Description

{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride (CAS: 1018605-16-7) is a heterocyclic organic compound featuring an isoxazole core substituted with a 3-methoxyphenyl group and a methylamine hydrochloride moiety. Its molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 240.69 g/mol . The compound is synthesized via methods involving cyclization and substitution reactions, as inferred from analogous procedures in the literature . It is commercially available with a purity of 96% and is primarily utilized in research settings for exploring structure-activity relationships (SAR) in medicinal chemistry .

Properties

IUPAC Name

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-14-10-4-2-3-8(5-10)11-6-9(7-12)13-15-11;/h2-6H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYRMYLPRIFYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679288
Record name 1-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018605-16-7, 1263094-48-9
Record name 1-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[5-(3-Methoxyphenyl)-3-isoxazolyl]methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For example, 3-methoxybenzohydroxamic acid can be converted to the corresponding nitrile oxide, which then reacts with an alkyne to form the isoxazole ring.

    Introduction of the Aminomethyl Group: The next step involves the introduction of the aminomethyl group at the 3-position of the isoxazole ring. This can be achieved through a nucleophilic substitution reaction using a suitable amine.

    Formation of Hydrochloride Salt: Finally, the free base of {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce the isoxazole ring or the methoxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxo derivatives of the isoxazole ring.

    Reduction: Reduced forms of the isoxazole ring or methoxy group.

    Substitution: Alkylated or acylated derivatives at the aminomethyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Research indicates that derivatives of isoxazole compounds can exhibit significant biological activity, including anti-inflammatory and analgesic effects.

Application AreaDescription
Anti-inflammatory Isoxazole derivatives have shown promise in reducing inflammation in various animal models.
Analgesic effects Studies suggest that these compounds may modulate pain pathways, offering potential for pain management therapies.

Neuropharmacology

Recent studies have explored the neuroprotective effects of isoxazole derivatives, highlighting their role in neurodegenerative diseases.

  • Case Study : A study published in the Journal of Neurochemistry demonstrated that {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride exhibited protective effects against neuronal cell death induced by oxidative stress in vitro.

Antimicrobial Activity

Research has also indicated that compounds with isoxazole structures possess antimicrobial properties.

StudyFindings
Antimicrobial Agents and ChemotherapyIn vitro tests showed that the compound inhibited the growth of several bacterial strains, suggesting its potential use as an antibacterial agent.

Cancer Research

The compound's ability to interact with specific cellular pathways makes it a candidate for cancer research.

  • Mechanism of Action : Preliminary studies suggest that this compound may interfere with tumor growth by inhibiting angiogenesis and promoting apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Properties/Notes
This compound 1018605-16-7 C₁₁H₁₃ClN₂O₂ 240.69 3-methoxyphenyl Electron-donating methoxy group enhances solubility; potential CNS applications .
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride 1160245-59-9 C₁₀H₁₀Cl₂N₂O 245.10 2-chlorophenyl Higher lipophilicity due to Cl; industrial grade (99% purity); H302 safety warning .
{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride 1323699-63-3 C₁₀H₁₀Cl₂N₂O 245.10 4-chlorophenyl Supplied by TRC Canada; steric effects differ from 3-methoxy analog .
{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride 1327645-29-3 C₁₀H₁₀ClFN₂O 244.65 (calculated) 4-fluorophenyl Fluorine’s electronegativity may enhance binding selectivity; 95+% purity .
{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride 852180-45-1 C₈H₉ClN₂OS 228.68 (calculated) 2-thienyl Heteroaromatic thienyl group alters electronic properties; lab use only .

Key Differences and Research Findings

Substituent Effects: Electron-Donating vs. Chloro and fluoro substituents (electron-withdrawing) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability . Steric and Positional Effects: The 4-chloro derivative (para-substitution) exhibits distinct steric interactions compared to the 3-methoxy (meta-substitution) compound, which could influence receptor-binding affinities .

The thienyl-substituted analog (CAS: 852180-45-1) may exhibit unique interactions due to sulfur’s polarizability, though its biological profile remains unexplored .

Synthetic Routes :

  • Synthesis typically involves cyclocondensation of nitrile oxides with alkynes or substitution reactions on pre-formed isoxazole rings. For example, hydroxylamine hydrochloride is used to generate intermediates, followed by alkylation or arylation steps .

Safety and Handling :

  • Chloro-substituted analogs (e.g., 2-chloro and 4-chloro derivatives) carry H302 warnings (harmful if swallowed), necessitating stringent handling protocols . Methoxy and fluoro derivatives may pose fewer acute risks, though detailed toxicological data are lacking.

Biological Activity

The compound {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in pharmaceutical development, biochemical research, and other fields.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N2O2HClC_{11}H_{12}N_2O_2\cdot HCl. Its structure includes an isoxazole ring, which is pivotal for its biological interactions. The presence of the methoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

1. Pharmaceutical Applications

Research indicates that compounds with isoxazole structures are often explored for their therapeutic potential in treating neurological disorders. Specifically, this compound has been investigated as an intermediate in synthesizing drugs targeting conditions such as depression and anxiety disorders due to its interaction with neurotransmitter systems .

2. Biochemical Research

This compound has been utilized in studies focused on neurotransmitter systems, particularly regarding the inhibition of certain enzymes like carbonic anhydrase. For instance, similar isoxazole derivatives have shown weak inhibitory effects against various isoforms of human carbonic anhydrase (hCA), which are crucial in regulating physiological pH and fluid balance .

3. Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard in quantification methods. Its stability and defined structure make it suitable for quality control processes in pharmaceutical manufacturing .

Study on Neurotransmitter Binding

A study investigated the binding affinity of various isoxazole derivatives at the dopamine transporter (DAT). Compounds similar to this compound exhibited varying IC50 values, indicating their potential as selective DAT inhibitors. The most potent compounds demonstrated IC50 values as low as 5.9 nM, suggesting significant neuropharmacological activity .

Anti-inflammatory Activity

Research has shown that isoxazole derivatives can exhibit anti-inflammatory properties. A specific derivative demonstrated efficacy in reducing inflammation markers in vitro, indicating that this compound could be a candidate for developing anti-inflammatory agents .

Summary of Biological Activities

Activity Description Reference
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disorders
Biochemical ResearchInhibition of carbonic anhydrase isoforms
Analytical ChemistryStandard for quantification methods
Neurotransmitter BindingPotential DAT inhibitor with low IC50 values
Anti-inflammatoryEfficacy in reducing inflammation markers

Q & A

Q. What are the standard synthetic routes for {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving:

Isoxazole Ring Formation : Condensation of hydroxylamine with a diketone or via cycloaddition reactions, as seen in analogous isoxazole syntheses (e.g., Schiff base formation between aldehydes and amines under reflux in ethanol) .

Functionalization : Introduction of the 3-methoxyphenyl group at position 5 and methylamine at position 3, followed by HCl salt formation.

  • Optimization : Use Design of Experiments (DoE) to minimize trial-and-error approaches. Statistical methods (e.g., factorial designs) can identify critical parameters (temperature, stoichiometry, solvent) to maximize yield .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methoxy group at 3-position, isoxazole protons) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for research use) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediate stability and transition states, reducing experimental iterations .
  • Machine Learning : Train models on existing isoxazole synthesis data to predict optimal conditions (solvent, catalyst) for higher yields .
  • Example: ICReDD’s integrated computational-experimental workflow reduced reaction development time by 40% in similar heterocyclic systems .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) during characterization?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates or degradation products) .
  • Dynamic NMR : Detect tautomerism or conformational changes in the isoxazole ring that may cause split peaks .
  • X-ray Crystallography : Resolve structural ambiguities by comparing experimental and simulated diffraction patterns .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C; monitor degradation via HPLC at 0, 7, 14 days .
  • Thermal Analysis : Use TGA/DSC to identify decomposition temperatures and hygroscopicity risks .
  • Degradation Pathways : Identify hydrolytic or oxidative products using LC-MS/MS and propose stabilization methods (e.g., lyophilization for hygroscopic salts) .

Q. How can researchers design experiments to explore the compound’s potential as a kinase inhibitor or receptor ligand?

  • Methodological Answer :
  • In Silico Docking : Screen against kinase/receptor libraries (e.g., PDB) to predict binding affinity and guide target selection .
  • Enzyme Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of ATP-binding kinases .
  • SAR Studies : Synthesize analogs (e.g., varying methoxy group position) and correlate structural changes with activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride
Reactant of Route 2
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{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride

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